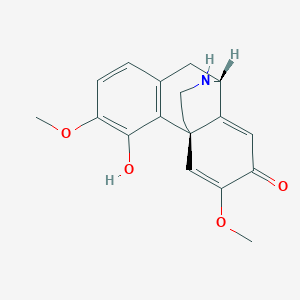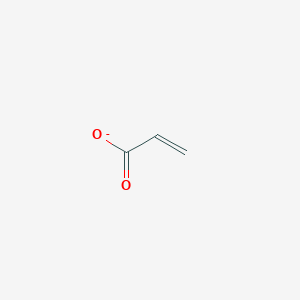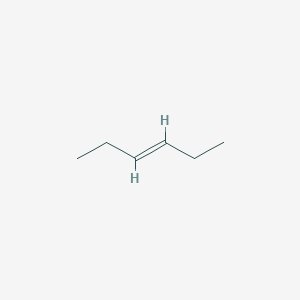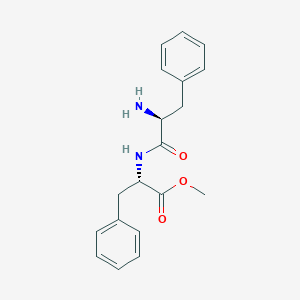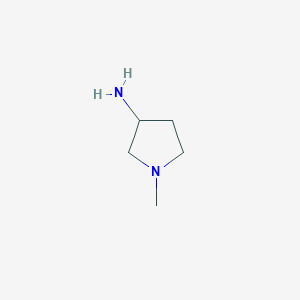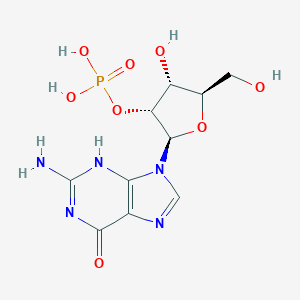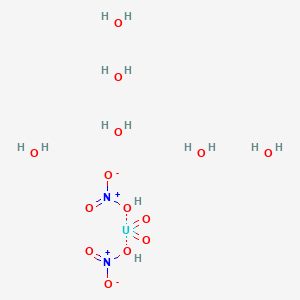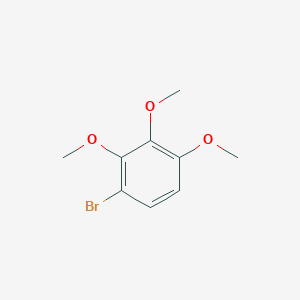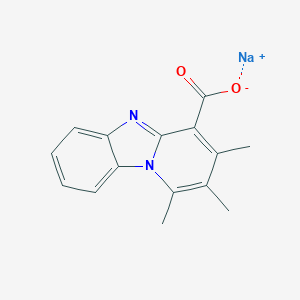
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt (PBI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzimidazole family and has been synthesized using various methods.
作用机制
The mechanism of action of Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to inhibit the activity of topoisomerase I and II enzymes, which are involved in DNA replication and repair. Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt has also been found to induce cell cycle arrest and apoptosis in cancer cells.
In microbial research, Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death. It has also been found to inhibit the activity of enzymes involved in the synthesis of bacterial and fungal cell walls.
生化和生理效应
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt has been found to have several biochemical and physiological effects. In cancer research, it has been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of glutathione, which is a potent antioxidant. Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins.
In microbial research, Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt has been found to disrupt the cell membrane of bacteria and fungi, leading to cell death. It has also been found to inhibit the activity of enzymes involved in the synthesis of bacterial and fungal cell walls.
实验室实验的优点和局限性
One of the advantages of using Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt in lab experiments is its broad spectrum of activity against cancer cells and pathogenic microorganisms. It has also been found to have low toxicity in normal cells, making it a potentially safe therapeutic agent.
One of the limitations of using Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo. In addition, Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt has been found to have limited stability in acidic and basic conditions, which can affect its efficacy.
未来方向
There are several future directions for Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt research. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Another direction is to develop more efficient methods for synthesizing Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt and improving its solubility and stability. Furthermore, the mechanism of action of Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt needs to be further elucidated to better understand its therapeutic potential.
合成方法
The synthesis of Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt has been reported by several researchers using different methods. One of the most common methods involves the reaction of 2-amino-3-methylpyridine with 1,2,3-trimethyl-4-nitroimidazole in the presence of sodium ethoxide. The resulting product is then treated with sodium hydroxide to obtain Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt as a sodium salt.
科学研究应用
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In cancer research, Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In microbial research, Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt has been shown to have antibacterial and antifungal activities. It has been found to inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida albicans.
In addition, Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt has been studied for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
属性
CAS 编号 |
10326-86-0 |
|---|---|
产品名称 |
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt |
分子式 |
C15H13N2NaO2 |
分子量 |
276.26 g/mol |
IUPAC 名称 |
sodium;1,2,3-trimethylpyrido[1,2-a]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C15H14N2O2.Na/c1-8-9(2)13(15(18)19)14-16-11-6-4-5-7-12(11)17(14)10(8)3;/h4-7H,1-3H3,(H,18,19);/q;+1/p-1 |
InChI 键 |
XXVQCZOFJMOHPV-UHFFFAOYSA-M |
手性 SMILES |
CC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C(=O)[O-])C.[Na+] |
SMILES |
CC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C(=O)[O-])C.[Na+] |
规范 SMILES |
CC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C(=O)[O-])C.[Na+] |
其他 CAS 编号 |
10326-86-0 |
同义词 |
1,2,3-Trimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid sodium salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



